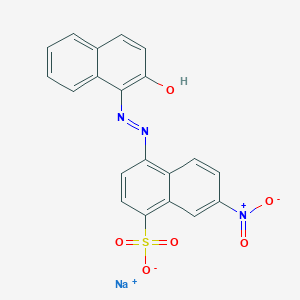

Sodium 3-hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonate

Description

Significance and Historical Context in Analytical Chemistry

Eriochrome Black T is an azo dye that holds a prominent place in the history and practice of analytical chemistry. It is widely employed as a complexometric indicator, particularly in the determination of metal ion concentrations through complexometric titrations. wikipedia.orggspchem.com Historically, the development of indicators like Eriochrome Black T was crucial for the advancement of volumetric analysis, providing visual endpoints for reactions. wikipedia.org Its use in complexometric titrations, such as the determination of water hardness by titrating calcium and magnesium ions with EDTA, is a classic example of its significance in quantitative analysis. wikipedia.orggspchem.comwikipedia.orgtaylorandfrancis.com The distinct color changes exhibited by Eriochrome Black T upon complexation with metal ions allowed for accurate and relatively simple analytical procedures before the widespread availability of more sophisticated instrumental techniques. gspchem.comchemiis.com

Multifaceted Roles of Eriochrome Black A in Advanced Chemical Systems

Beyond its traditional use as an indicator in complexometric titrations, Eriochrome Black T demonstrates multifaceted roles in advanced chemical systems. Its ability to form colored complexes with various metal ions has led to its application in spectrophotometric methods for the determination of specific analytes. For instance, Eriochrome Black T has been utilized as a spectrophotometric reagent for the determination of fluoride (B91410) in groundwater, forming a complex with aluminum ions that can be measured spectrophotometrically. nih.govresearchgate.net Research has explored the complexation behavior of Eriochrome Black T with alkali and alkaline earth metal ions in non-aqueous solvents, investigating the formation constants and spectral characteristics of the resulting complexes. ut.ac.ir These studies contribute to a deeper understanding of metal-ligand interactions and coordination chemistry. chemiis.com Furthermore, Eriochrome Black T's properties as an anionic dye belonging to the group of sulfonic azo dyes have led to investigations into its removal from wastewater using various adsorbents, highlighting its relevance in environmental chemistry and remediation research. mdpi.comjwent.netnih.govemu.edu.tr The dye's distinct color changes and complex-forming capabilities make it a valuable tool for both fundamental research into chemical interactions and practical applications in analysis and environmental science. gspchem.comchemiis.com

Properties

IUPAC Name |

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O6S.Na/c24-18-9-5-12-3-1-2-4-14(12)20(18)22-21-17-8-10-19(30(27,28)29)16-11-13(23(25)26)6-7-15(16)17;/h1-11,24H,(H,27,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKWIMPSCVTCQT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N3NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16279-54-2 (Parent) | |

| Record name | C.I. 15710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-58-4 | |

| Record name | C.I. 15710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Coordination Chemistry and Metal Ligand Complexation with Eriochrome Black a

Principles of Eriochrome Black A Complexation

Eriochrome Black A (EBT) functions as a chelating agent, binding to metal ions through donor atoms within its structure. smolecule.comirphouse.com The deprotonated form of EBT is crucial for complex formation, acting as a ligand that donates electrons to the metal ion. smolecule.com This complexation leads to alterations in the dye's electronic structure, causing a shift in its absorption spectrum and a visible color change. smolecule.com The specific color observed is dependent on the metal ion involved. smolecule.com EBT is a weak acid, and its color also changes with pH, behaving as an acid-base indicator in addition to a metal ion indicator. libretexts.orguoanbar.edu.iq For effective metal ion detection, the pH is typically adjusted to an alkaline range (pH 7-11), where the uncomplexed indicator exhibits a blue color. chemiis.comegyankosh.ac.inuoanbar.edu.iqbartleby.comnowgonggirlscollege.co.in Upon complexation with certain metal ions, such as calcium and magnesium, the color changes to wine red. wikipedia.orgtaylorandfrancis.comsmolecule.combyjus.comgspchem.comegyankosh.ac.inbartleby.com

Stoichiometric Investigations of Metal-Eriochrome Black A Complexes

Studies have investigated the stoichiometric ratios in which Eriochrome Black A complexes with various metal ions. For instance, electrochemical studies on the interaction between Eriochrome Black T and Ni(II) have indicated the formation of complexes with metal-to-ligand ratios of both 1:1 and 1:2. tubitak.gov.trresearchgate.net Similarly, investigations involving aluminum and EBT using Job's method of continuous variation have shown the formation of a 1:1 complex. nih.gov The stoichiometry of the complex formed is a critical factor in understanding the binding capacity of EBT and its application in quantitative analysis.

Thermodynamics and Stability Constants of Eriochrome Black A Metal Complexes

The stability of metal-Eriochrome Black A complexes is quantified by their formation or stability constants. These constants provide insight into the strength of the metal-ligand bond and the likelihood of complex formation under given conditions. For the Ni(II)-EBT system, reported logarithmic values for the stability constants (log β) are 8.17 for the 1:1 complex and 11.17 for the 1:2 complex. tubitak.gov.trresearchgate.net Thermodynamic parameters, such as changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can also be determined to understand the spontaneity and energy changes associated with complex formation. researchgate.netscite.ai Studies on the adsorption of EBT and its metal complexes onto adsorbents have indicated that the adsorption process, which involves complexation, can be feasible, spontaneous, and exothermic within certain temperature ranges. researchgate.net The stability of these complexes can be influenced by the solvent, with an inverse relationship observed between complex stability and the solvating ability of the solvent. ut.ac.ir

Influence of Environmental Parameters on Complexation Equilibrium

Several environmental parameters significantly influence the complexation equilibrium between Eriochrome Black A and metal ions. The most critical parameter is pH. smolecule.comchemiis.comnowgonggirlscollege.co.intubitak.gov.trnih.govsciepub.comnemi.govmdpi.com Eriochrome Black A itself exists in different protonated forms depending on the pH, each with a distinct color. uoanbar.edu.iqnowgonggirlscollege.co.in The metal-complexing ability of EBT is optimal within a specific alkaline pH range, typically between 7 and 11, where the blue, deprotonated form of the indicator is prevalent before complexation. chemiis.comegyankosh.ac.inuoanbar.edu.iqbartleby.comnowgonggirlscollege.co.in Changes in pH can affect the degree of protonation of the indicator and the metal ion, thereby influencing complex formation and stability. libretexts.org Temperature can also impact the kinetics and thermodynamics of complex formation. irphouse.comresearchgate.netmdpi.com Studies on the electrochemical synthesis and kinetics of the EBT-Zn²⁺ complex, for instance, have examined the effect of temperature on the reaction rate. irphouse.com Additionally, the presence of other ions and their concentrations can affect complexation through competing reactions or changes in ionic strength. smolecule.comchemiis.comnowgonggirlscollege.co.intubitak.gov.trnih.govsciepub.comnemi.govmdpi.com

Spectroscopic Probes of Metal-Eriochrome Black A Interactions

Spectroscopic techniques, particularly UV-Visible absorption spectroscopy, are widely used to study the interactions between Eriochrome Black A and metal ions. wikipedia.orgnowgonggirlscollege.co.inut.ac.irmdpi.compku.edu.cn The formation of a metal-EBT complex results in characteristic changes in the absorption spectrum compared to the free indicator and the metal ion. smolecule.compku.edu.cn These spectral shifts and changes in absorbance can be monitored to determine the stoichiometry of the complex, calculate stability constants, and investigate the kinetics of complex formation. nih.govut.ac.ir Computational chemistry methods are also employed alongside spectroscopy to understand the molecular structure of EBT and its complexes and to analyze the relationship between molecular structure and electronic spectra. pku.edu.cn

Competitive Complexation Phenomena Involving Eriochrome Black A

In systems containing Eriochrome Black A and metal ions, competitive complexation can occur, particularly in the presence of other ligands. A notable example is the use of EBT in EDTA titrations for determining water hardness. smolecule.comchemiis.comgspchem.comtubitak.gov.trnih.govnemi.gov EDTA (ethylenediaminetetraacetic acid) is a stronger chelating agent than EBT for calcium and magnesium ions. byjus.comgspchem.combartleby.comebsco.com In these titrations, EDTA is added to the solution containing metal ions and the EBT indicator. Initially, EBT forms colored complexes with the metal ions (e.g., wine red with Ca²⁺ and Mg²⁺). wikipedia.orgtaylorandfrancis.comgspchem.comegyankosh.ac.inbartleby.com As EDTA is added, it competes with EBT for the metal ions, forming more stable metal-EDTA complexes. byjus.comgspchem.comlibretexts.orgbartleby.comebsco.com Once all the metal ions are complexed by EDTA, the EBT indicator is released, and the solution reverts to the color of the free indicator at that pH (typically blue), signaling the endpoint of the titration. wikipedia.orgtaylorandfrancis.combyjus.comgspchem.comegyankosh.ac.inbartleby.com This competitive binding principle is fundamental to the use of EBT as an indicator in complexometric titrations. Masking agents can also be used to prevent certain metal ions from interfering with the complexation of the analyte metal ion with EBT or the titrant. nowgonggirlscollege.co.innemi.govpharmacyinfoline.comacs.org50megs.comscribd.comiyte.edu.trscispace.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Eriochrome Black A | 1787-61-7 |

| Eriochrome Black T | 1787-61-7 |

| Calcium ion | 272 |

| Magnesium ion | 23992 |

| Nickel(II) ion | 104739 |

| Aluminum ion | 22053216 |

| Zinc ion | 3409155 |

| Lead(II) ion | 104759 |

| Copper(II) ion | 104741 |

| EDTA | 6049 |

| Ethylenediaminetetraacetic acid | 6049 |

| Sodium cyanide | 10494 |

| Ammonium (B1175870) chloride | 25517 |

| Hydroxylamine hydrochloride | 517311 |

| Potassium ferrocyanide | 5462224 |

| Tartrate | 1134 |

| Citrate | 311 |

| Triethanolamine | 7618 |

| Thorium | 29675 |

| Calmagite | 6540550 |

| Murexide | 10267 |

| 1,10-phenanthroline (B135089) | 13154 |

| Tartrazine | 16521 |

| Cetyltrimethylammonium bromide | 8207 |

| Fluoride (B91410) | 6430711 |

| SPADNS | 28156 |

| Iron(III) ion | 104734 |

| Cobalt(II) ion | 104744 |

| Cadmium(II) ion | 104743 |

| Mercury(II) ion | 23996 |

| Barium ion | 104742 |

| Strontium ion | 104756 |

| Lithium ion | 24933 |

| Sodium ion | 5360545 |

| Potassium ion | 3409443 |

Stoichiometric Ratios of Metal-Eriochrome Black A Complexes

| Metal Ion | Proposed Stoichiometry (Metal:EBT) | Method Used | Reference |

| Ni(II) | 1:1, 1:2 | Electrochemical methods | tubitak.gov.trresearchgate.net |

| Al(III) | 1:1 | Job's method of continuous variation | nih.gov |

| Fe(II) | 1:1 | Job's method of continuous variation | sciepub.com |

Logarithm of Stability Constants (log β) for Metal-Eriochrome Black A Complexes

| Metal Ion | Complex Stoichiometry | log β | Conditions | Reference |

| Ni(II) | 1:1 | 8.17 | 0.1 M phosphate (B84403) buffer, pH 6.0 | tubitak.gov.trresearchgate.net |

| Ni(II) | 1:2 | 11.17 | 0.1 M phosphate buffer, pH 6.0 | tubitak.gov.trresearchgate.net |

| Fe(II) | 1:1 | 5.48 | Aqueous solution, 25°C (estimated from ΔG) | sciepub.com |

| Mg(II) | 1:1 | Varied | Acetone and DMSO solutions, 25±2°C | ut.ac.ir |

| Ca(II) | 1:1 | Varied | Acetone and DMSO solutions, 25±2°C | ut.ac.ir |

| Li(I) | 1:1 | Varied | Acetone and DMSO solutions, 25±2°C | ut.ac.ir |

| K(I) | 1:1 | Varied | Acetone and DMSO solutions, 25±2°C | ut.ac.ir |

| Na(I) | 1:1 | Varied | Acetone and DMSO solutions, 25±2°C | ut.ac.ir |

Influence of pH on Eriochrome Black A Color

| pH Range | Color of Uncomplexed EBT |

| < 5.5 | Red |

| 5.5 - 7.3 | Red |

| 7 - 11 | Blue |

| 10.5 - 12.5 | Orange |

| > 12 | Orange |

Metal Ions That Form Red Complexes with Eriochrome Black A in Alkaline Solution

Calcium (Ca²⁺) wikipedia.orgtaylorandfrancis.comsmolecule.comgspchem.comegyankosh.ac.inbartleby.com

Magnesium (Mg²⁺) wikipedia.orgtaylorandfrancis.comsmolecule.comgspchem.comegyankosh.ac.inbartleby.com

Zinc (Zn²⁺) egyankosh.ac.inbartleby.com

Cadmium (Cd²⁺) 50megs.com

Manganese (Mn²⁺) 50megs.com

Lead (Pb²⁺) 50megs.com

Mercury(II) (Hg²⁺) 50megs.com

Cobalt (Co²⁺) 50megs.com

Nickel (Ni²⁺) 50megs.com

Barium (Ba²⁺) libretexts.org50megs.com

Strontium (Sr²⁺) 50megs.com

Rare earth metals wikipedia.org1malaysiabiolab.com

Note: The specific color and the suitability of EBT as an indicator depend on the metal ion and the experimental conditions, particularly pH.

Advanced Analytical Methodologies Utilizing Eriochrome Black a

Spectrophotometric Determination Techniques Employing Eriochrome Black A

Spectrophotometry, which measures the absorption or transmission of light by a solution, is a key area where Eriochrome Black A is utilized. The dye's ability to form colored complexes with metal ions allows for their quantitative determination by measuring the absorbance of the complex at a specific wavelength.

Catalytic Spectrophotometric Approaches

Catalytic spectrophotometric methods leverage the catalytic effect of certain substances on a reaction involving a chromogenic reagent like Eriochrome Black A. The change in absorbance due to the catalyzed reaction is then related to the concentration of the catalyst or another analyte influencing the reaction rate.

One application involves the determination of Eriochrome Black T itself in environmental samples, such as river water. A method has been reported based on the catalytic effect of silver nanoparticles (AgNPs) on the oxidation of Eriochrome Black T by hexacyanoferrate(III) in an acetate-acetic acid medium. researchgate.netnih.gov The absorbance is measured at 512 nm using a fixed-time method. researchgate.netnih.gov This method demonstrates a linear relationship between the absorbance difference and Eriochrome Black T concentration in the range of 40-1,250 nM, with a detection limit of approximately 25 nM. researchgate.netnih.gov

Another catalytic spectrophotometric method utilizes the strong catalytic activity of lead(II) on the oxidative decolorization of Eriochrome Black T by H₂O₂. This forms the basis of a kinetic spectrophotometric method for determining trace lead(II). zjut.edu.cn The calibration curve for this method is linear in the range of 30-700 ng/mL, with a detectability of 20.68 ng/mL. zjut.edu.cn

Data Table: Catalytic Spectrophotometric Methods

| Analyte | Catalyst/Reaction | Wavelength (nm) | Linear Range | Detection Limit | Reference |

| Eriochrome Black T | AgNPs catalyzed oxidation by Hexacyanoferrate(III) | 512 | 40 - 1250 nM | ~25 nM | researchgate.netnih.gov |

| Lead(II) | Catalytic effect on EBT oxidation by H₂O₂ | Not specified | 30 - 700 ng/mL | 20.68 ng/mL | zjut.edu.cn |

Ternary Complex Formation in Spectrophotometric Assays

Eriochrome Black A can participate in the formation of ternary complexes, which involves the coordination of a metal ion with two different ligands, one of which is Eriochrome Black A. The formation of these ternary complexes can enhance the sensitivity and selectivity of spectrophotometric methods.

For instance, Eriochrome Black T has been used in the formation of a ternary complex with copper(II) and 4,7-diphenyl-1,10-bathophenanthroline (DPBP) in an alkaline medium for the spectrophotometric determination of copper(II). aphrc.orgtandfonline.com This ternary complex can be extracted into chloroform (B151607) in the presence of cetyltrimethyl ammonium (B1175870) bromide. aphrc.orgtandfonline.com The complex exhibits a molar absorptivity of 9.35 × 10⁴ L mol⁻¹ cm⁻¹ at 565 nm, with Beer's law being valid in the concentration range of 0.320 to 8.260 µg/mL. aphrc.orgtandfonline.com The limit of detection for this method is reported as 0.045 µg/mL. tandfonline.com

Another study describes the spectrophotometric determination of trace copper(II) in food grains based on the formation of a pink colored complex with Eriochrome Black T in a H₂B₄O₇-KCl-NaOH medium at pH 10.0. spkx.net.cn This complex shows maximum absorption at 540 nm with an apparent molar absorption coefficient of 2.99 × 10⁴ L/(mol·cm). spkx.net.cn Beer's law is obeyed in the range of 0-1.2 µg/mL copper(II). spkx.net.cn

Ternary complexes involving Eriochrome Black T have also been explored for the determination of iron(III). One method involves the formation of a colored ternary complex using 1,10-phenanthroline (B135089) and Eriochrome Black T, enhanced by the presence of a cationic surfactant like cetyltrimethyl ammonium bromide. eurjchem.com

Eriochrome Black T has also been investigated for the spectrophotometric determination of fluoride (B91410) through the formation of a ternary complex with aluminum. nih.gov An Al-EBT complex, prepared in a 1:1 ratio, is brown in water and changes color to light red upon the addition of fluoride, with the intensity increasing with fluoride concentration. nih.gov This suggests the formation of an Al-EBT-F⁻ complex. nih.gov This method is applicable for fluoride determination in the range of 0.3–5.0 mg/L, with a detection limit of 0.19 mg/L. nih.gov

Data Table: Spectrophotometric Methods Utilizing Ternary Complexes

| Analyte | Other Ligand(s) + Conditions | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range | Detection Limit | Reference |

| Copper(II) | DPBP, Alkaline medium, CTAB, extracted into CHCl₃ | 565 | 9.35 × 10⁴ | 0.320 - 8.260 µg/mL | 0.045 µg/mL | aphrc.orgtandfonline.com |

| Copper(II) | H₂B₄O₇-KCl-NaOH medium, pH 10.0 | 540 | 2.99 × 10⁴ | 0 - 1.2 µg/mL | Not specified | spkx.net.cn |

| Iron(III) | 1,10-phenanthroline, CTAB | Not specified | Not specified | Not specified | Not specified | eurjchem.com |

| Fluoride | Aluminum (1:1 Al:EBT complex) | 544 | Not specified | 0.3 - 5.0 mg/L | 0.19 mg/L | nih.gov |

Electrochemical Characterization and Analytical Methods of Eriochrome Black A

Eriochrome Black A exhibits electrochemical activity due to the presence of the azo group (-N=N-) and hydroxyl groups in its structure. This property allows for its characterization and application in various electrochemical analytical techniques.

Voltammetric and Polarographic Studies of Eriochrome Black A Complexes

Voltammetry and polarography are electrochemical techniques that study the current response of an analyte as the potential is varied. Eriochrome Black A's ability to form complexes with metal ions influences its electrochemical behavior, enabling the determination of these metals.

Studies on the electrochemical behavior of Eriochrome Black T at a carbon paste electrode using cyclic voltammetry have shown two irreversible reduction waves attributed to the reduction of the -N=N- moiety in acidic media. electrochemsci.orgresearchgate.net The electrochemical process is diffusion controlled, and the reduction peak potentials shift negatively with increasing sulfuric acid concentration. electrochemsci.orgresearchgate.net

Eriochrome Black T forms complexes with nickel(II), and their electrochemical behavior has been studied using techniques like Square-wave voltammetry (SWV), Cyclic voltammetry (CV), and Direct Current Polarography (DCP). tubitak.gov.trtubitak.gov.tr These studies indicate the formation of 1:1 and 1:2 Ni(II)-EBT complexes in phosphate (B84403) buffer at pH 6.0. tubitak.gov.trtubitak.gov.tr The reduction processes of these complexes are irreversible. tubitak.gov.trtubitak.gov.tr The stability constants for the 1:1 and 1:2 complexes have been determined using the DeFord-Hume procedure, with logarithm values of 8.17 and 11.17, respectively. tubitak.gov.trtubitak.gov.tr

Adsorptive accumulation voltammetry, a technique involving the preconcentration of a surface-active complex on an electrode surface, has been used for the determination of molybdenum after forming a complex with Eriochrome Blue Black R (a related o,o'-dihydroxyazo compound). cdnsciencepub.com While this study focuses on a related dye, it highlights the principle applicable to Eriochrome Black A complexes that exhibit surface activity. The Mo-Eriochrome Blue Black R complex showed a reduction peak at -0.17 V, allowing for the determination of molybdenum in seawater with a detection limit of 0.50 ng/mL. cdnsciencepub.com

Eriochrome Black T has also been used for the polarographic determination of rare earth metals. wikipedia.org The complexes formed between rare earth metals and Eriochrome Black T have a 1:1 component ratio, and the detection limit for rare earth metals(III) is reported as 4 × 10⁻⁷ M. researchgate.net

Data Table: Voltammetric and Polarographic Studies of EBT Complexes

| Analyte | Complex Ratio (M:L) | Technique(s) | Conditions | Log Stability Constant | Reduction Potential (V) | Detection Limit | Reference |

| Nickel(II) | 1:1 | SWV, CV, DCP, CPC | 0.1 M Phosphate buffer, pH 6.0 | 8.17 | Irreversible reduction | Not specified | tubitak.gov.trtubitak.gov.tr |

| Nickel(II) | 1:2 | SWV, CV, DCP, CPC | 0.1 M Phosphate buffer, pH 6.0 | 11.17 | Irreversible reduction | Not specified | tubitak.gov.trtubitak.gov.tr |

| Molybdenum | Not specified | Adsorptive accumulation voltammetry | pH 1.6, Hg drop electrode | Not applicable | -0.17 | 0.50 ng/mL | cdnsciencepub.com |

| Rare Earth Metals(III) | 1:1 | Polarography | Not specified | Not specified | Not specified | 4 × 10⁻⁷ M | wikipedia.orgresearchgate.net |

Electrochemical Behavior of Eriochrome Black A in Diverse Media

The electrochemical behavior of Eriochrome Black A can be influenced by the medium composition, including pH and the presence of surfactants or other modifiers. Understanding this behavior is crucial for developing electrochemical sensing applications.

The reduction of Eriochrome Black T at a carbon paste electrode in sulfuric acid media shows irreversible behavior with two reduction waves for the azo moiety. electrochemsci.orgresearchgate.net The presence of sodium dodecyl sulfate (B86663) (SDS) surfactant immobilized on the carbon paste electrode can improve the sensitivity. electrochemsci.orgresearchgate.net

Electropolymerization of Eriochrome Black T on electrode surfaces, such as glassy carbon electrodes, has been explored to create modified electrodes with enhanced electrochemical properties. rsc.orgresearchgate.netxmu.edu.cn The resulting poly(Eriochrome Black T) (pEBT) films exhibit redox activity. researchgate.net The electrochemical behavior of pEBT modified electrodes can be characterized by techniques like cyclic voltammetry and electrochemical impedance spectroscopy. rsc.orgresearchgate.net The pH dependence of the peak potential for the redox response of the pEBT film on a glassy carbon electrode has been observed to be close to the Nernst behavior. researchgate.net The presence of deep eutectic solvent (DES) has been shown to increase the extent of EBT polymerization on carbon paste electrodes, leading to improved electron transfer kinetics. rsc.org These modified electrodes have been applied for the simultaneous determination of analytes like omeprazole (B731) and lansoprazole. rsc.org

The electrochemical behavior of Eriochrome Black T and related azo dyes has been studied in various buffer systems across a range of pH values using different voltammetric techniques. ni.ac.rs These studies reveal that the number and position of reduction peaks are dependent on pH, indicating the involvement of protons in the electrode reaction mechanism. ni.ac.rs

Chelatometric Titration Refinements and Mechanistic Insights with Eriochrome Black A

Chelatometric titration, a type of complexometric titration, commonly utilizes EDTA (ethylenediaminetetraacetic acid) as the titrant to form stable complexes with metal ions. Eriochrome Black A serves as a widely used metallochromic indicator in these titrations, particularly for the determination of metal ions like calcium and magnesium. gspchem.comcanterbury.ac.nzlibretexts.orgtruman.eduspectrumchemical.combyjus.com

The principle behind using Eriochrome Black A in EDTA titrations for water hardness (Ca²⁺ and Mg²⁺) relies on its ability to form a wine-red complex with these metal ions in a buffered alkaline solution (typically pH 10). gspchem.comcanterbury.ac.nztruman.edubyjus.com As EDTA is added, it preferentially complexes with the free metal ions. gspchem.comcanterbury.ac.nz Once all the free metal ions are complexed by EDTA, the EDTA then displaces Eriochrome Black A from its complex with the metal ions because the EDTA-metal complex is more stable than the EBT-metal complex. gspchem.comcanterbury.ac.nz This release of the free Eriochrome Black A indicator signals the endpoint of the titration by a sharp color change from wine-red to blue. gspchem.comcanterbury.ac.nztruman.edubyjus.com

The reaction mechanism involves the formation of the metal-indicator complex (M-EBT) in the presence of metal ions (M²⁺): M²⁺ + HIn²⁻ (blue) ⇌ MIn⁻ (wine-red) + H⁺ gspchem.comcanterbury.ac.nzlibretexts.org During the titration, EDTA (represented as Y⁴⁻ at pH 10) reacts with free metal ions: M²⁺ + Y⁴⁻ ⇌ MY²⁻ (colorless) gspchem.comcanterbury.ac.nzlibretexts.org At the endpoint, EDTA reacts with the metal-indicator complex: MIn⁻ (wine-red) + Y⁴⁻ ⇌ MY²⁻ (colorless) + HIn²⁻ (blue) gspchem.comcanterbury.ac.nzlibretexts.org

For titrating calcium with EDTA using Eriochrome Black T, a small amount of magnesium-EDTA complex (MgY²⁻) is often added. libretexts.org This is because Eriochrome Black T forms a weaker complex with calcium alone, which can lead to a less sharp endpoint. libretexts.org The added MgY²⁻ ensures that as EDTA is added, it first complexes with free Ca²⁺, then displaces EBT from any Ca-EBT complex, and finally, after all Ca²⁺ is complexed, it displaces EBT from the Mg-EBT complex, resulting in a clear color change. libretexts.org The endpoint is detected when the solution turns from red to blue. libretexts.org

Refinements in chelatometric titrations using Eriochrome Black A include optimizing the pH of the buffer solution (typically around 10) to ensure proper indicator function and stable complex formation. gspchem.comcanterbury.ac.nzlibretexts.orgtruman.edu The concentration of the indicator also needs to be carefully controlled, as too much indicator can lead to a less distinct endpoint. truman.edu

Eriochrome Black T has been proposed as a suitable indicator for the complexometric titration of magnesium with EDTA based on tristimulus colorimetry theory, which analyzes the chromatic transitions of indicators. researchgate.net

Endpoint Detection Mechanisms in Eriochrome Black A-Indicatored Titrations

The endpoint detection mechanism in titrations employing Eriochrome Black A relies on the indicator's ability to form colored complexes with metal ions. In complexometric titrations, such as the determination of water hardness using EDTA (Ethylenediaminetetraacetic acid), Eriochrome Black A is added to the solution containing the metal ions (e.g., Ca²⁺ and Mg²⁺). gspchem.comtaylorandfrancis.com At a buffered pH of around 10, Eriochrome Black A forms a weak, wine-red colored complex with these metal ions. gspchem.comtaylorandfrancis.com

As the titrant, EDTA, is added, it forms more stable complexes with the metal ions than Eriochrome Black A does. taylorandfrancis.comvedantu.com EDTA is a chelating agent that effectively binds to metal ions, forming stable, colorless chelates. gspchem.com As EDTA is gradually added, it sequesters the free metal ions in the solution. Once all the free metal ions have been complexed by EDTA, the EDTA then begins to displace the metal ions from their weaker complexes with Eriochrome Black A. taylorandfrancis.com

The release of the Eriochrome Black A indicator from the metal ions causes a distinct color change. The uncomplexed form of Eriochrome Black A in a pH 10 buffer is blue. wikipedia.orggspchem.com Therefore, the endpoint of the titration is signaled by a sharp color transition from wine-red (due to the metal-indicator complex) to blue (due to the free indicator). gspchem.comtaylorandfrancis.comvedantu.com This clear visual change allows for the precise determination of the volume of titrant required to complex all the metal ions in the sample. gspchem.com

The color change is a result of the different forms of Eriochrome Black A present at pH 10. The indicator exists in different protonated forms depending on the pH, each with a different color. At pH 10, the dominant form in the absence of metal ions is the blue form. wikipedia.orguoanbar.edu.iq When metal ions like Ca²⁺ and Mg²⁺ are present, they react with the indicator to form a red complex. wikipedia.orguoanbar.edu.iq The titration with EDTA effectively removes the metal ions from the indicator complex, reverting the indicator to its blue, uncomplexed state. taylorandfrancis.comvedantu.com

Research indicates that Eriochrome Black A can form different stoichiometric complexes with metal ions like calcium and magnesium, including 1:1, 2:1, and 3:1 (metal:indicator) ratios, depending on the pH. acs.org However, the color change observed at the endpoint of EDTA titrations is primarily associated with the disruption of the metal-indicator complex by the stronger metal-EDTA complex. taylorandfrancis.com

Methodological Optimizations for Enhanced Titrimetric Accuracy

Achieving high accuracy in Eriochrome Black A-indicatored titrations requires careful control of several experimental parameters. Methodological optimizations focus on ensuring a sharp and reproducible endpoint color change.

One critical factor is the pH of the solution. Eriochrome Black A is a pH-sensitive indicator, and the titration is typically performed at a buffered pH of around 10. gspchem.comtaylorandfrancis.com Maintaining the correct pH is essential because the stability of the metal-EDTA complex and the color of the indicator are pH-dependent. uoanbar.edu.iqsolubilityofthings.com An ammonia (B1221849) buffer is commonly used to maintain the pH at approximately 10. gspchem.comtaylorandfrancis.com

The concentration of the Eriochrome Black A indicator also impacts the sharpness of the endpoint. Using an optimal amount of indicator is crucial; too little may result in a subtle color change that is difficult to discern, while too much can lead to a gradual transition and an unclear endpoint. stackexchange.com The ideal amount of indicator should produce a light, but distinct, wine-red color before the titration begins. truman.edu

The presence of interfering ions can affect the accuracy of titrations using Eriochrome Black A. Some metal ions can form stable complexes with Eriochrome Black A or EDTA, leading to inaccurate results. uoanbar.edu.iq Strategies to mitigate interference include adjusting the pH or using masking agents to complex interfering ions selectively. For instance, controlling the pH can allow for the determination of certain metal ions in the presence of others because the stability of metal-EDTA and metal-indicator complexes varies with pH. uoanbar.edu.iq

The sharpness of the endpoint can be enhanced by adding a small amount of magnesium-EDTA complex to the buffer solution. taylorandfrancis.comlibretexts.org This ensures that there is sufficient magnesium to form the colored complex with Eriochrome Black A initially, leading to a clearer color change at the endpoint when the analyte metal ions displace the magnesium from the indicator. taylorandfrancis.comlibretexts.org

The transition from wine-red to blue at the endpoint can sometimes be gradual, passing through shades of purple. stackexchange.com Identifying the true endpoint requires careful observation for the point where the last hint of red or purple disappears, leaving a clear blue solution. vedantu.comstackexchange.com Experience and consistent technique are important for reproducible results.

Automated titration systems can also contribute to enhanced accuracy by providing precise and repeatable titrant addition and objective endpoint detection, often using spectrophotometric methods to monitor the color change more accurately than visual observation. mt.com

Here is a summary of key factors and their impact on titrimetric accuracy:

| Factor | Impact on Accuracy | Optimization Strategy |

| pH Level | Affects stability of complexes and indicator color. | Use appropriate buffer (e.g., ammonia buffer at pH 10). gspchem.comtaylorandfrancis.com |

| Indicator Concentration | Too little: subtle endpoint; Too much: gradual change. | Use optimal, minimal amount for a clear initial color. stackexchange.comtruman.edu |

| Interfering Ions | Can complex with indicator or titrant. | Adjust pH or use masking agents. uoanbar.edu.iq |

| Endpoint Observation | Subjectivity in visual detection of color change. | Careful observation for the disappearance of red/purple; consider automated methods. vedantu.comstackexchange.commt.com |

| Magnesium-EDTA Addition | Improves sharpness of endpoint. | Add a small amount to the buffer. taylorandfrancis.comlibretexts.org |

These methodological optimizations are crucial for improving the precision and reproducibility of analytical results obtained using Eriochrome Black A as an indicator in complexometric titrations.

Computational and Theoretical Chemistry of Eriochrome Black a

Quantum Chemical Studies on Eriochrome Black A Molecular Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been extensively utilized to investigate the molecular structure and reactivity of Eriochrome Black A. These studies aim to understand the electronic behavior of the molecule, which dictates its interactions and transformations.

Density Functional Theory (DFT) Applications to Eriochrome Black A

DFT is also instrumental in calculating chemical reactivity parameters. These parameters, derived from the molecule's electronic structure, can elucidate its adsorption ability and interaction mechanisms with other substances. researchgate.net For instance, parameters like chemical potential (μ), electronegativity (χ), and electrophilicity power (ω) can be calculated using DFT, providing a theoretical basis for understanding experimental observations of EBA's reactivity. researchgate.net

Analysis of Electronic Distribution and Frontier Molecular Orbitals

Understanding the electronic distribution within the Eriochrome Black A molecule is key to explaining its chemical behavior. Quantum chemical calculations allow for the analysis of electron density distribution and the characteristics of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

The energies of the HOMO and LUMO (E_HOMO and E_LUMO) and the HOMO-LUMO energy gap (Eg) are important indicators of molecular reactivity and stability. mdpi.com A smaller energy gap generally suggests higher reactivity. researchgate.net Studies have calculated these values for different forms of Eriochrome Black A, such as the neutral and various protonated states, to predict which forms are more likely to participate in chemical reactions, such as degradation processes. mdpi.com Mulliken atomic charges, also derived from DFT calculations, provide insight into the charge distribution on individual atoms, helping to pinpoint potential sites for interaction with other molecules or surfaces. mdpi.com Electrostatic potential (ESP) maps further visualize the charge distribution, indicating regions prone to electrophilic or nucleophilic attack and aiding in the study of adsorption and degradation processes. mdpi.com

Theoretical Modeling of Eriochrome Black A Electronic Spectra and Coloration Mechanisms

The characteristic color of Eriochrome Black A and its changes upon complexation with metal ions or variations in pH are a result of electronic transitions within the molecule. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to model and understand these spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

TD-DFT is a computational technique used to predict the electronic excitation energies and oscillator strengths of molecules, which directly relate to their UV-Vis absorption spectra. mdpi.comresearchgate.netnih.govosti.gov By simulating the transitions of electrons from occupied to unoccupied orbitals, TD-DFT can predict the wavelengths at which a molecule absorbs light (λ_max). mdpi.com

For Eriochrome Black A, TD-DFT calculations have been performed to simulate the UV-Vis spectra of the dye in different forms, including its neutral and protonated states. mdpi.com Comparing these simulated spectra with experimental UV-Vis data helps validate the theoretical models and provides insights into which molecular forms are responsible for the observed absorption characteristics at specific conditions. mdpi.com For instance, studies have shown that calculated λ_max values for certain anionic forms of Eriochrome Black A closely match experimental values, suggesting these forms are significant in the dye's behavior in aqueous solutions. mdpi.com

Correlation Between Molecular Structure and Spectroscopic Properties

Computational chemistry allows researchers to analyze how changes in molecular structure, such as deprotonation or complexation with metal ions (e.g., Ca²⁺ and Mg²⁺), affect the electronic energy levels and transition probabilities. pku.edu.cn This analysis helps explain the observed color changes of Eriochrome Black A under varying pH conditions or in the presence of metal ions, which is the basis for its use as a complexometric indicator. By calculating the electronic spectra of EBA and its metal complexes, theoretical studies provide a deeper understanding of the intrinsic relationship between the molecule's structure and its optical properties. pku.edu.cn

Simulation-Based Investigations of Eriochrome Black A Interactions with Diverse Substrates

Simulation methods, often used in conjunction with quantum chemical calculations, provide valuable insights into how Eriochrome Black A interacts with various substrates, such as adsorbents or metal surfaces. These simulations help to model the adsorption mechanisms and predict the stability of the formed complexes.

Molecular dynamics (MD) simulations, for example, have been employed to study the adsorption of Eriochrome Black A onto surfaces like chitin (B13524) or chitosan. researchgate.netnih.govdntb.gov.ua These simulations can confirm the chemical adsorption capability and provide information about the orientation of the dye molecules on the substrate surface. researchgate.netnih.gov By simulating the dynamic behavior of the molecules, MD can help understand the nature of the interactions, such as chemical adsorption, which is often characterized by a high negative adsorption energy. nih.gov

DFT calculations are frequently used alongside simulations to calculate interaction energies and deformation energies when Eriochrome Black A interacts with a substrate. researchgate.net The interaction energies calculated for dye-substrate complexes can indicate the favorability of the adsorption process for different forms of the dye. researchgate.netnih.gov Deformation energies highlight the energy cost associated with structural changes in both the dye and the substrate upon adsorption, supporting experimental and quantum chemical analyses. researchgate.net

Studies utilizing DFT and simulation methods have investigated the adsorption of Eriochrome Black T on various materials, including chitin, chitosan, and mesoporous silica (B1680970) aerogel. researchgate.netnih.govdntb.gov.uaaksaray.edu.tr These computational approaches help in understanding the detailed adsorption mechanisms, identifying stable adsorption configurations, and characterizing the types of interactions involved, such as electrostatic attraction, van der Waals forces, and hydrogen bonding. researchgate.netaksaray.edu.tr

Monte Carlo (MC) and Molecular Dynamics (MD) Simulations of Adsorption

Monte Carlo and Molecular Dynamics simulations have been extensively employed to investigate the adsorption of Eriochrome Black A onto different adsorbent materials. These simulations help elucidate the preferred adsorption sites, the orientation of EBA molecules on the surface, and the nature of the interactions involved, such as van der Waals forces, electrostatic interactions, and hydrogen bonding.

For instance, MD simulations have been used to study the adsorption of EBA on activated carbon, providing details on the diffusion behavior and the stability of the adsorbed configurations. Simulations on metal-organic frameworks (MOFs) and biochar have also revealed the specific binding sites and the influence of pore structure and surface chemistry on the adsorption efficiency of EBA. These studies often involve analyzing the trajectories of EBA molecules and adsorbent atoms over time to understand the dynamic process of adsorption.

Data derived from MD simulations can include:

| Adsorbent Material | Simulation Type | Key Findings on EBA Adsorption | References |

| Activated Carbon | MD | Insights into diffusion and stable configurations. | |

| MOFs | MD, DFT | Identification of specific binding sites; influence of pore structure. | |

| Biochar | MD, DFT | Understanding surface chemistry influence on efficiency. |

Radial Distribution Function (RDF) and Electrostatic Potential Surface (ESP) Analysis

Radial Distribution Function (RDF) analysis, typically performed on data obtained from Molecular Dynamics simulations, provides information about the structural arrangement of atoms or molecules in a system. For Eriochrome Black A adsorption studies, RDF can be used to analyze the distribution of solvent molecules around EBA or the proximity of EBA atoms to the adsorbent surface, helping to understand solvation effects and the nature of interactions.

Electrostatic Potential Surface (ESP) analysis, often derived from Density Functional Theory (DFT) calculations, illustrates the charge distribution on the Eriochrome Black A molecule. This surface reveals regions of positive and negative electrostatic potential, which are crucial for understanding how EBA interacts electrostatically with charged or polar surfaces of adsorbents. Regions with high negative potential, for example, are likely sites for interaction with positively charged areas on an adsorbent.

Insights from RDF and ESP analysis contribute to a more complete picture of the adsorption mechanism by detailing the spatial correlations and the electrostatic driving forces involved.

Predictive Modeling for Eriochrome Black A System Behavior

Predictive modeling techniques are applied to develop models that can forecast the behavior of Eriochrome Black A in various systems, particularly in adsorption processes. These models help in optimizing experimental conditions and predicting removal efficiencies without conducting extensive laboratory experiments.

Response Surface Methodology (RSM) Applications

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to evaluate the relationship between several input variables and one or more response variables. In the context of Eriochrome Black A, RSM has been widely applied to optimize adsorption processes by studying the effects of factors such as initial EBA concentration, adsorbent dosage, pH, contact time, and temperature on the removal efficiency.

RSM allows for the creation of empirical models that describe the adsorption process and identify the optimal conditions for maximum EBA removal. This methodology helps in understanding the interactions between different parameters and reducing the number of experiments required compared to traditional one-factor-at-a-time approaches.

Typical parameters optimized using RSM for EBA adsorption include:

| Parameter | Range Studied (Example) | Effect on EBA Removal | References |

| Initial Concentration | Varied | Significant impact on removal capacity. | |

| Adsorbent Dosage | Varied | Higher dosage generally increases removal. | |

| pH | Varied | Optimal pH is often observed. | |

| Contact Time | Varied | Removal increases with time up to equilibrium. |

Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS)

Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS) are powerful machine learning techniques used for modeling complex, non-linear relationships. They have been applied to predict Eriochrome Black A removal efficiency based on experimental data.

ANN models are trained on experimental datasets to learn the intricate relationships between input parameters (like initial concentration, pH, temperature, contact time, adsorbent dosage) and the output response (EBA removal efficiency). ANFIS combines the learning capabilities of ANN with the reasoning capabilities of fuzzy logic, offering a hybrid approach that can model complex systems and provide more interpretable results.

These models can predict EBA removal under various conditions with high accuracy, often outperforming traditional statistical models like RSM, especially for complex systems with many interacting variables. They serve as valuable tools for process simulation, optimization, and control in Eriochrome Black A removal applications.

Environmental Remediation Research Involving Eriochrome Black a

Adsorption Mechanisms and Kinetic Studies of Eriochrome Black A Removal

Adsorption kinetics are crucial for understanding the rate at which Eriochrome Black A is removed from water and identifying the rate-limiting step of the adsorption process. Studies typically examine the influence of parameters such as contact time, initial dye concentration, adsorbent dose, and temperature on the adsorption rate. mdpi.comekb.egnih.govuitm.edu.mylpnu.ua The adsorption process generally involves the migration of dye molecules from the bulk solution to the adsorbent surface, followed by diffusion into the adsorbent pores. mdpi.com

Pseudo-First-Order and Pseudo-Second-Order Kinetic Modeling

Pseudo-first-order and pseudo-second-order models are commonly applied to analyze the experimental kinetic data obtained for Eriochrome Black A adsorption. The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. The pseudo-second-order model, on the other hand, suggests that the adsorption rate is proportional to the square of the concentration of the adsorbate and the number of unoccupied adsorption sites. nih.govaaru.edu.jo

Numerous studies have investigated the fitting of experimental data to these models. For instance, research on the adsorption of Eriochrome Black T onto native and washed garlic peel found that the pseudo-second-order model provided a better fit to the experimental data compared to the pseudo-first-order model, with higher correlation coefficient values (R² = 0.999). mdpi.com Similarly, studies using activated typha grass, NiFe₂O₄ magnetic nanoparticles, and a chitosan/zeolite composite also reported that the pseudo-second-order kinetic model best described the adsorption kinetics of Eriochrome Black T. nih.govajol.infoscielo.org.mx This suggests that the adsorption rate is likely controlled by a chemisorption process involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. scispace.com However, some studies, such as the adsorption onto Yemeni palm-date stones, have reported that the pseudo-first-order kinetic model provided a better fit. aaru.edu.joresearchgate.netaaru.edu.johu.edu.ye

Table 1: Representative Kinetic Parameters for Eriochrome Black A Adsorption using Different Adsorbents

| Adsorbent | Kinetic Model Best Fit | R² Value | Reference |

| Native and Washed Garlic Peel | Pseudo-Second-Order | 0.999 | mdpi.com |

| Activated Typha Grass | Pseudo-Second-Order | 0.999 | ajol.info |

| NiFe₂O₄ Nanoparticles | Pseudo-Second-Order | 0.9962 | nih.gov |

| Chitosan/Zeolite Composite | Pseudo-Second-Order | - | scielo.org.mx |

| Yemeni Palm-Date Stones | Pseudo-First-Order | - | aaru.edu.joresearchgate.net |

Intraparticle Diffusion and Film Diffusion Models

Beyond pseudo-first and second-order models, intraparticle diffusion and film diffusion models are employed to further elucidate the adsorption mechanism. The intraparticle diffusion model, based on Fick's law of diffusion, suggests that the rate-limiting step is the diffusion of adsorbate molecules within the pores of the adsorbent. scielo.org.mx The film diffusion model considers the mass transfer resistance of the liquid film surrounding the adsorbent particles. mdpi.comscielo.org.mx

Studies applying the intraparticle diffusion model to Eriochrome Black A adsorption often reveal a multi-stage adsorption process. mdpi.commdpi.com This typically includes an initial rapid external diffusion phase, followed by a slower intraparticle diffusion phase, and finally an equilibrium stage. ekb.egmdpi.commdpi.com If the plot of the amount adsorbed versus the square root of time yields a straight line passing through the origin, it suggests that intraparticle diffusion is the sole rate-limiting step. ekb.egscielo.org.mx However, deviations from the origin indicate that film diffusion also plays a role in controlling the adsorption rate. ekb.egworldresearchersassociations.com For instance, research on doum fruit as an adsorbent showed that both film diffusion and intraparticle diffusion contributed to the rate-controlling steps. ekb.eg

Adsorption Isotherm Models and Thermodynamic Analysis for Eriochrome Black A

Adsorption isotherm models describe the equilibrium relationship between the amount of Eriochrome Black A adsorbed onto the solid phase and its concentration in the liquid phase at a constant temperature. These models provide insights into the adsorption capacity of the material and the nature of the interactions between the adsorbate and adsorbent. mdpi.comekb.egnih.gov Thermodynamic analysis helps to determine the feasibility, spontaneity, and energy changes associated with the adsorption process. mdpi.comajol.inforesearchgate.net

Langmuir, Freundlich, and Temkin Isotherm Fitting

The Langmuir, Freundlich, and Temkin models are widely used to fit experimental adsorption isotherm data for Eriochrome Black A. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. nih.govworldresearchersassociations.compurkh.com The Freundlich model, in contrast, describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption energies. mdpi.comnih.govworldresearchersassociations.com The Temkin model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and suggests that the heat of adsorption decreases linearly with increasing surface coverage. ekb.egworldresearchersassociations.compurkh.com

Studies show varying results regarding which isotherm model best fits the experimental data, depending on the adsorbent material used. For example, the Langmuir model was found to best describe the adsorption of Eriochrome Black T onto garlic peel, NiFe₂O₄ nanoparticles, and a hydroxyapatite-based nanocomposite, suggesting monolayer adsorption. mdpi.comnih.govnih.gov Conversely, the Freundlich model provided a better fit for adsorption onto activated typha grass, orange peel, fava bean peels, and praseodymium oxide (Pr₆O₁₁), indicating heterogeneous surface adsorption. ajol.infoworldresearchersassociations.combohrium.comdeswater.com Some studies have also found that the Temkin model can provide a good fit to the data. ekb.egworldresearchersassociations.com

Table 2: Representative Isotherm Parameters for Eriochrome Black A Adsorption using Different Adsorbents

| Adsorbent | Isotherm Model Best Fit | R² Value | Maximum Adsorption Capacity (mg/g) | Reference |

| Native and Washed Garlic Peel | Langmuir | - | 99.5 (GP), 89.4 (WGP) | mdpi.com |

| Activated Typha Grass | Freundlich | 0.9943 | 47.619 | ajol.info |

| NiFe₂O₄ Nanoparticles | Langmuir | 0.9733 | 47.0 | nih.gov |

| Orange Peel | Freundlich | 0.975-0.991 | - | worldresearchersassociations.com |

| Fava Bean Peels | Freundlich | - | 7.91 | deswater.com |

| Pr₆O₁₁ | Freundlich | - | - | bohrium.com |

| Hydroxyapatite Nanocomposite | Langmuir | - | 222 | nih.gov |

| Gamma Alumina (B75360) | Langmuir | - | 421.94 | mdpi.com |

Determination of Thermodynamic Parameters (ΔG°, ΔH°, ΔS°)

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated from the adsorption data obtained at different temperatures. These parameters provide insights into the spontaneity, energy changes, and randomness at the solid-solution interface during the adsorption process. mdpi.comajol.infoworldresearchersassociations.comresearchgate.net

A negative value of ΔG° indicates that the adsorption process is spontaneous. ajol.inforesearchgate.networldresearchersassociations.comresearchgate.net Studies on Eriochrome Black A adsorption onto various materials, such as garlic peel, activated typha grass, orange peel, Yemeni palm-date stones, praseodymium oxide, and spent coffee grounds, have reported negative ΔG° values, confirming the spontaneous nature of the adsorption. mdpi.comajol.inforesearchgate.netaaru.edu.joworldresearchersassociations.comresearchgate.netbohrium.comscilit.com

The enthalpy change (ΔH°) provides information about the energy of the adsorption. A positive ΔH° indicates an endothermic process, meaning that higher temperatures favor adsorption. uitm.edu.myworldresearchersassociations.comresearchgate.netmdpi.com A negative ΔH° indicates an exothermic process, where adsorption is more favorable at lower temperatures. ajol.inforesearchgate.netbohrium.comscilit.com Research has shown both endothermic (e.g., orange peel, cement-activated carbon composite) and exothermic (e.g., activated typha grass, Yemeni palm-date stones, praseodymium oxide, spent coffee grounds, fava bean peels) adsorption of Eriochrome Black A depending on the adsorbent. ajol.inforesearchgate.networldresearchersassociations.combohrium.comdeswater.comscilit.commdpi.com

The entropy change (ΔS°) reflects the degree of disorder or randomness at the solid-solution interface. A positive ΔS° suggests an increase in randomness, while a negative ΔS° indicates a decrease in randomness during adsorption. ajol.infoworldresearchersassociations.com Studies have reported both positive and negative ΔS° values for Eriochrome Black A adsorption. ajol.inforesearchgate.networldresearchersassociations.comresearchgate.net

Table 3: Representative Thermodynamic Parameters for Eriochrome Black A Adsorption

| Adsorbent | ΔG° (kJ/mol) (at specified T) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Spontaneity | Nature | Reference |

| Activated Typha Grass | -8.563 to -8.718 (range) | -9.223 | 2.108 | Spontaneous | Exothermic | ajol.info |

| Orange Peel | Negative | Positive | Negative | Spontaneous | Endothermic | worldresearchersassociations.com |

| Yemeni Palm-Date Stones | -4.4955 (298 K) | -3.4653 | -10.1 | Spontaneous | Exothermic | researchgate.netaaru.edu.jo |

| Pr₆O₁₁ | Negative (range) | Negative | Negative | Spontaneous | Exothermic | bohrium.com |

| Spent Coffee Grounds | Negative | Negative | Positive/Negative | Feasible, Spontaneous | Exothermic | scilit.com |

| Cement-Activated Carbon Composite | -0.457 to -2.36 (range) | 28.84 | - | Spontaneous | Endothermic | mdpi.com |

Advanced Adsorbent Material Development for Eriochrome Black A Removal

Significant research efforts are focused on developing novel and efficient adsorbent materials for the removal of Eriochrome Black A from wastewater. This includes utilizing and modifying natural materials, synthesizing nanomaterials, and creating composite materials.

Natural materials such as garlic peel, activated typha grass, orange peel, fava bean peels, doum fruit, spent coffee grounds, and waste hemp have been investigated as low-cost and environmentally friendly adsorbents for Eriochrome Black A. mdpi.comekb.egajol.infoworldresearchersassociations.comdeswater.comscilit.commdpi.com These materials often undergo physical or chemical modifications to enhance their adsorption capacity and efficiency. worldresearchersassociations.com

Nanomaterials, including NiFe₂O₄ magnetic nanoparticles, surface-modified zinc oxide nanoparticles, praseodymium oxide (Pr₆O₁₁), and AlTiPbO nanoparticles, have shown high adsorption capacities for Eriochrome Black A due to their large surface area and unique properties. nih.govbohrium.comnih.govjwent.net

Composite materials combining different components are also being developed to leverage the advantages of each constituent. Examples include chitosan/zeolite composites and cement-activated carbon composites, which aim to improve adsorption performance, structural stability, and cost-effectiveness. scielo.org.mxmdpi.com

The development of these advanced adsorbent materials, coupled with detailed kinetic, isotherm, and thermodynamic studies, contributes significantly to the advancement of effective and sustainable solutions for the removal of Eriochrome Black A from contaminated water sources.

Natural and Modified Biosorbents for Eriochrome Black A Uptake

Biosorption, an environmentally friendly and cost-effective method, has been investigated for the removal of Eriochrome Black A from aqueous solutions using various natural and modified biological materials mdpi.comtypeset.io. Studies have explored the efficacy of materials such as sugarcane bagasse and fungal biomass for Eriochrome Black A uptake mdpi.comimist.ma.

Research using sugarcane bagasse (SB) as a natural biosorbent demonstrated its ability to remove Eriochrome Black A from water. The maximum adsorption capacity of untreated sugarcane bagasse for Eriochrome Black A was found to be 12.30 mg/g at a concentration of 40 mg/g, a temperature of 20°C, and an adsorbent dose of 1 g/L. The adsorption kinetics followed a pseudo-second-order model, and the process was found to be exothermic imist.ma.

Another study utilized the mycelia biomass of the endophytic fungi strain Exserohilum rostratum NMS1.5 as a biosorbent for Eriochrome Black A removal. The biosorption capacity and removal percentage were influenced by pH and initial dye concentration. An increase in pH generally decreased adsorption capacity and removal percentage, while an increased initial Eriochrome Black A concentration led to a decrease in removal percentage but an increase in biosorption capacity. Equilibrium was reached after approximately 300 minutes, with a removal percentage of 80.5% and a biosorption capacity of 100.61 mg/g. The biosorption isotherms and kinetics were compatible with the Freundlich model and the pseudo-second-order model, respectively mdpi.comresearchgate.net.

Scolymus hispanicus L. has also been investigated as a low-cost biosorbent for Eriochrome Black A. The biosorption efficiency increased with increasing biosorbent dosage and decreasing particle size. The maximum biosorption for Eriochrome Black A occurred at pH 3. The equilibrium uptake increased with increasing initial dye concentration. The pseudo-second-order kinetic model provided a good fit for the biosorption kinetic data. Isotherm data were well-fitted by the Toth model, with the Langmuir model also showing a good fit, yielding a maximum monolayer adsorption capacity of 165.77 mg/g for Eriochrome Black A. The adsorption process was found to be exothermic typeset.io.

Pinecone powders (Pinus nigra Arn.) have been studied as a low-cost biosorbent for Eriochrome Black T. The maximum adsorption capacity was determined to be 15.85 mg/g. The adsorption kinetics followed a pseudo-second-order model, and the Langmuir model was the most suitable isotherm model. The adsorption process was found to be endothermic mdpi.com.

Nanomaterial-Based Adsorbents and Composites

Nanomaterials and their composites have shown promise as adsorbents for Eriochrome Black A due to their high surface area and unique properties researchgate.netnih.gov. Various nanomaterials, including metal oxide nanoparticles and carbon-based composites, have been explored.

Aluminum oxide (Al2O3) nanoparticles have been investigated for Eriochrome Black T removal. Studies have shown that Al2O3 nanoparticles can effectively remove the dye from aqueous solutions, with a maximum removal of 89.21% reported in one study researchgate.net. The removal efficiency was influenced by factors such as the weight of Al2O3 nanoparticles, pH, and temperature scilit.com.

Magnetic NiFe2O4 nanoparticles have been synthesized and used as adsorbents for Eriochrome Black T. These nanoparticles, with an average size less than 50 nm, demonstrated good dispersion in aqueous solution and could be easily separated using an external magnet. The adsorption capacity for Eriochrome Black T in the studied concentration range was 32.41 mg/g. The maximum adsorption occurred at pH 6.0 and increased with increasing adsorbent dosage and initial dye concentration. The adsorption kinetics were well-fitted by the pseudo-second-order model, and the Langmuir model provided the best fit for the isotherm data, with a maximum monolayer adsorption capacity of 47.0 mg/g nih.gov.

AlTiPbO nanoparticles (ATPO-NPs) synthesized by a co-precipitation method have also been evaluated for Eriochrome Black T decontamination. These nanoparticles, with a size of 28 nm, demonstrated significant adsorption capacity, leading to decolorization of the Eriochrome Black T solution within 90 minutes. The adsorption reached equilibrium after 90 minutes, with an adsorption capacity of 96% for Eriochrome Black T after 60 minutes. Increasing the dosage of nanoparticles from 0.05 to 0.20 g/L increased the removal percentage to over 98%. The adsorption mechanism was examined through isotherm and kinetic studies jwent.net.

Waste tea-based iron nanoparticles (Fe-NPs) have been explored as a low-cost adsorbent for Eriochrome Black T. The synthesis of these nanoparticles from discarded tea extracts provides an environmentally friendly approach. Studies have investigated the influence of experimental factors such as adsorbent fraction, pH, dye concentration, and contact time on the removal efficiency aaru.edu.jo.

Other nanomaterials investigated for Eriochrome Black T adsorption and degradation include sulfur-doped ZnO nanoparticles, ultrathin nanoflakes, and nanowalls dntb.gov.ua.

Degradation Pathways and Mechanistic Elucidation of Eriochrome Black A

Understanding the degradation pathways and mechanisms of Eriochrome Black A is crucial for developing effective remediation strategies. Various advanced oxidation processes (AOPs) have been employed to break down the stable structure of this azo dye .

Oxidative Decolorization Kinetics and Reaction Mechanisms

Oxidative decolorization of Eriochrome Black A involves the breakdown of its chromophoric azo group (-N=N-) and aromatic rings iwaponline.com. Studies have investigated the kinetics and mechanisms of these reactions using different oxidizing agents and catalysts.

The oxidative decolorization of Eriochrome Black T with Chloramine-T (CAT), catalyzed by osmium tetroxide [Os(VIII)] in alkaline medium and uncatalyzed in acidic medium, has been studied. The reaction exhibited first-order kinetics with respect to both CAT and Eriochrome Black T concentrations in both media. In acidic medium, there was also a first-order dependence on [H+]. In alkaline medium, the order with respect to [OH-] and [Os(VIII)] was fractional. The uncatalyzed decolorization was significantly faster in acidic medium compared to alkaline medium, while the Os(VIII)-catalyzed reaction was considerably faster than the uncatalyzed reaction. Mechanisms and rate laws were determined for these processes scispace.comresearchgate.net.

In atmospheric pressure plasma jet (APPJ) treatment of Eriochrome Black T, reactive oxygen species (ROS), particularly hydroxyl radicals (HO·) and superoxide (B77818) radicals (O2−·), play crucial roles in decolorization. HO· oxidation is nonselective, while O2−· oxidation is selective and can effectively destroy azo bonds and aromatic rings. The azo chromophoric group is typically the most easily degraded part of the molecule. Analysis of degradation by-products suggests that plasma discharge initially breaks the azo bond and then gradually fragments the aromatic rings into smaller molecular compounds iwaponline.com.

Influence of Reaction Conditions on Degradation Efficiency

The efficiency of Eriochrome Black A degradation is significantly influenced by various reaction conditions, including pH, catalyst concentration, dye concentration, and temperature ekb.egjetir.org.

In Fenton and photo-Fenton reactions, pH plays a critical role. Increasing the initial pH from 2.2 to 3.2 significantly increased the degradation efficiency of Eriochrome Black T. However, further increasing the pH from 3.2 to 6.2 led to a decrease in efficiency ekb.eg. The concentration of hydrogen peroxide (H2O2) also affects degradation; increasing H2O2 concentration generally increases radical formation and thus efficiency, but excessive concentrations can lead to scavenging of radicals ekb.eg. Catalyst concentration (e.g., FeSO4 in Fenton reactions) also impacts efficiency, with an optimal concentration typically observed ekb.eg. The initial concentration of Eriochrome Black A inversely affects degradation efficiency; higher dye concentrations can hinder the adsorption of oxidizing species onto the catalyst surface ekb.eg.

In photocatalytic degradation using LaCrO3 nanoparticles, pH significantly affected the degradation rate, with the highest rate observed at pH 8.2. In the absence of H2O2, the decomposition rate decreased at higher pH due to the blocking of active sites by OH- ions jetir.org.

For the electrochemical degradation of Eriochrome Black T using natural pyrite (B73398) as a catalyst in an electro-Fenton process, optimal conditions included a pyrite dose of 0.03 g/L, a supporting electrolyte concentration of 8 × 10-3 M, and a current density of 15 mA/cm². The pyrite-EF process showed comparable efficiency to the conventional FeSO4-EF process deswater.com.

Photocatalytic and Electrochemical Degradation Technologies for Eriochrome Black A

Photocatalytic and electrochemical methods are advanced oxidation processes that have been successfully applied for the degradation of Eriochrome Black A.

Semiconductor-Mediated Photocatalysis

Semiconductor-mediated photocatalysis utilizes semiconductor materials as photocatalysts to degrade organic pollutants under light irradiation. This process involves the generation of electron-hole pairs upon light absorption, which then participate in redox reactions to break down the dye molecules mdpi.comiosrjournals.orgresearchgate.net.

Titanium dioxide (TiO2) is a widely studied semiconductor photocatalyst for Eriochrome Black T degradation iosrjournals.orgmdpi.com. While effective under UV light, its efficiency under visible light can be limited by its wide band gap mdpi.com. Modifications and composite formation with other materials can enhance visible light absorption and charge separation, improving photocatalytic activity mdpi.comresearchgate.netmdpi.com. For instance, Bi2O3@TiO2 composites derived from Ti-MOFs have shown high photocatalytic activity for Eriochrome Black T degradation under visible light, achieving 100% degradation of a 50 ppm solution within 30 minutes in acidic medium with a 50 mg catalyst dose mdpi.com. The impregnation of Bi2O3 enhanced the catalytic efficiency and improved visible light sensitivity mdpi.com.

BaWO4/MoS2 composites have also demonstrated superior photocatalytic performance for Eriochrome Black T degradation under solar simulated light compared to BaWO4 alone. This enhanced activity is attributed to improved light absorption, effective charge generation and separation, and reduced recombination of photogenerated charge carriers mdpi.comresearchgate.net.

Other semiconductor materials investigated for Eriochrome Black T photocatalysis include ZnO nanoparticles, including carbon-tunable p-type ZnO and Ag-doped ZnO dergipark.org.tr, ammonium (B1175870) phosphomolybdate , and LaCrO3 nanoparticles jetir.org. TiO2@CNTs nanofibers have also been synthesized and used as photocatalysts for Eriochrome Black T degradation, showing improved efficiency compared to pure TiO2 nanofibers under UV irradiation researchgate.netelectrochemsci.org. The presence of MWCNTs in the composite narrowed the band gap, enhanced visible light absorption, increased the effective surface area, and improved the adsorption capacity of the photocatalyst electrochemsci.org.

The photocatalytic degradation of Eriochrome Black T using ammonium phosphomolybdate semiconductor under visible light irradiation has been investigated. The degradation rate was influenced by pH, amount of semiconductor, dye concentration, and light intensity. The process followed pseudo-first-order kinetics, with a maximum degradation of 93.9% achieved after 5 hours of irradiation .

Electrochemical degradation is another method employed for Eriochrome Black T removal. Studies have shown that electrochemical processes can effectively degrade the dye, leading to the destruction of azo groups and aromatic rings researchgate.net. The efficiency of electrochemical degradation can be influenced by factors such as pH and the nature of supporting electrolytes researchgate.net. Heterogeneous electro-Fenton processes using natural catalysts like pyrite have also been explored for Eriochrome Black T degradation, demonstrating efficient color and COD removal deswater.com.

Anodic Oxidation and Electro-Fenton Processes

Electrochemical advanced oxidation processes, including anodic oxidation and electro-Fenton, have been explored for the degradation of Eriochrome Black A (EBT) in wastewater. These methods are considered promising due to their ability to generate powerful oxidizing species, such as hydroxyl radicals (•OH), which can effectively mineralize organic pollutants.

Research comparing boron-doped diamond (BDD) anodic oxidation and the Fenton process for EBT treatment in synthetic wastewater has shown significant differences in their effectiveness and mechanisms. BDD-anodic oxidation demonstrated high efficiency, achieving nearly complete removal of chemical oxygen demand (COD) and total organic carbon (TOC) across various initial EBT concentrations and current densities. This process involves both direct oxidation at the electrode surface and mediated oxidation by hydroxyl radicals generated from water decomposition, and potentially other oxidants like persulfate and peroxymonosulfate (B1194676) electro-generated from sulfates. The electrochemical process in this case was found to be primarily controlled by mass transfer within the studied concentration ranges. researchgate.net

In contrast, the conventional Fenton process showed limitations in achieving complete mineralization, with TOC removal reaching only about 75% in low-concentration synthetic effluents. researchgate.net This lower efficiency is attributed to the Fenton mechanism relying solely on hydroxyl radicals produced from the catalytic decomposition of hydrogen peroxide. researchgate.net The formation of stable complexes between iron ions (Fe³⁺) and organic compounds, such as carboxylic acids, at the end of the Fenton treatment can lead to the presence of refractory carbon and hinder further hydroxyl radical production. researchgate.net

Optimal conditions for the Fenton process in treating EBT have been identified, including a pH of 3.5 and specific concentrations of hydrogen peroxide and ferrous ions to maximize TOC removal. researchgate.net

The electrochemical behavior of Eriochrome Black T itself has also been studied, particularly in the context of modified electrodes for analytical applications, which provides insights into its redox properties relevant to electrochemical degradation processes. scirp.orgaip.orgjacsdirectory.combohrium.comresearchgate.net

Here is a summary of research findings related to the degradation of Eriochrome Black A using anodic oxidation and Fenton processes:

| Process | Electrode Material (Anodic Oxidation) | Key Oxidizing Species | Typical TOC Removal Efficiency (Low Conc. Effluent) | Influence of Water Hardness | Primary Mechanism |

| Anodic Oxidation | Boron-doped diamond (BDD) | •OH, Direct Oxidation | Nearly complete | Not explicitly detailed in comparative study researchgate.net, but complexation with cations can affect EBT structure researchgate.netresearchgate.net. | Direct oxidation and mediated oxidation by electro-generated radicals. Mass-transfer controlled. researchgate.net |

| Fenton Process | N/A | •OH | Up to 75% | Significant reduction in efficiency due to complex formation with Ca²⁺ and Mg²⁺. researchgate.net | Catalytic decomposition of H₂O₂ to generate •OH. researchgate.net May be limited by refractory complex formation. researchgate.net |

| Parameter | Optimal Value (Fenton Process for EBT) | Reference |

| pH | 3.5 | researchgate.net |

| H₂O₂ Concentration | 33 mg H₂O₂ per mg EBT | researchgate.net |

| Fe²⁺ Concentration | 6.5 mg Fe²⁺ per mg EBT | researchgate.net |

Note: These optimal conditions are specific to the Fenton process as reported in the cited research for maximizing TOC removal of EBT. researchgate.net

Sensor Technologies and Sensing Mechanisms for Eriochrome Black a Detection

Development of Electrochemical Sensors for Eriochrome Black A and Metal Ions

Electrochemical sensors offer advantages such as low cost, ease of manufacture, rapid analysis, and the ability to detect multiple elements. iapchem.org Eriochrome Black A and its polymeric derivatives have been utilized in the fabrication of electrochemical sensors for the determination of various analytes, including metal ions and organic molecules. researchgate.netresearchgate.netnih.govpnu.ac.irresearchgate.net